molecular formula C11H18N2O3S B1445174 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one CAS No. 1282827-40-0

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one

Cat. No. B1445174
M. Wt: 258.34 g/mol
InChI Key: LIJPGLDQWUOUAR-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one” is a chemical substance with the CAS Number: 1282827-40-0 . It has a molecular weight of 258.34 and its IUPAC name is 1-{3,5-dimethyl-1-[2-(methylsulfonyl)ethyl]-1H-pyrazol-4-yl}-1-propanone . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O3S/c1-5-10(14)11-8(2)12-13(9(11)3)6-7-17(4,15)16/h5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.34 . It is a powder that is stored at room temperature .

Scientific Research Applications

Deuteration in Bioanalytical Standards

The compound has been used in the synthesis of deuterated PF-2413873, specifically for its application as a bioanalytical standard in clinical trials. The research demonstrated a base-catalyzed exchange in the synthesis process, highlighting the compound's potential in creating labeled molecules for analytical purposes (Rozze & Fray, 2009).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of pyrazole-based compounds, similar to the one , have been synthesized and characterized. These compounds show interesting behaviors in solutions, hinting at potential applications in various chemical processes (Lobbia et al., 1989). Moreover, compounds with mercury(I) and mercury(II) have been synthesized using bispyrazolylalkanes, revealing structural insights and potential applications in coordination chemistry (Cingolani et al., 1987).

Ligand Coordination and Polymerization

The compound is also pertinent in the synthesis of diorganotin(IV) derivatives, highlighting its role in ligand coordination and chain formation in polymer structures. This suggests its potential use in creating complex polymer structures with specific properties (Cui et al., 2005).

Structural Studies and Catalysis

Studies have also focused on the structural aspects of similar pyrazole-based compounds, revealing insights into their molecular structure and potential applications in various fields including catalysis (Silva et al., 2019). The compound has shown efficacy in initiating the ring-opening polymerization of rac-lactide, indicating its potential use in the synthesis of polylactic acid materials (Otero et al., 2017).

properties

IUPAC Name

1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-5-10(14)11-8(2)12-13(9(11)3)6-7-17(4,15)16/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJPGLDQWUOUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(N=C1C)CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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